N-[3-(1H-imidazol-1-yl)propyl]octanamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]octanamide is a synthetic compound featuring a propyl linker connecting an imidazole ring to an octanamide group. The imidazole moiety is a heterocyclic aromatic amine, known for its ability to participate in hydrogen bonding and metal coordination, making it pharmacologically relevant in targeting enzymes like carbonic anhydrases or cytochrome P450 . The octanamide group introduces a long aliphatic chain, which may enhance lipophilicity and membrane permeability compared to shorter or aromatic substituents.
Properties
CAS No. |
112086-67-6 |
|---|---|
Molecular Formula |
C14H25N3O |
Molecular Weight |
251.37 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)octanamide |
InChI |
InChI=1S/C14H25N3O/c1-2-3-4-5-6-8-14(18)16-9-7-11-17-12-10-15-13-17/h10,12-13H,2-9,11H2,1H3,(H,16,18) |
InChI Key |
JNLMHXFIDJLWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCCN1C=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Enzyme Inhibition : Compounds with electron-deficient aromatic groups (e.g., nitro, trifluoromethyl) show stronger enzyme inhibition but poorer solubility. The target compound’s octanamide may offer a middle ground for in vivo efficacy .
- Antitumor Activity: Quinazoline and biphenyl derivatives (Compounds 7, 9) demonstrate that aromatic stacking interactions are critical for DNA-targeted activity. The octanamide’s lack of aromaticity may redirect its mechanism toward non-DNA targets (e.g., lipid membranes or kinases) .
- Synthetic Accessibility : The target compound’s synthesis is likely straightforward using established methods, though purification may require optimization due to increased hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
